Unequivocal Differentiation of Trans vs. Cis Isomers via Mass Spectrometry
Mass-analyzed ion kinetic energy (MIKE) spectroscopy provides unequivocal differentiation between the trans-(1S,3S) and cis-(1R,3S) isomers of 3-methoxycyclopentan-1-amine. This analytical method distinguishes the isomers based on their unique fragmentation patterns under electron ionization, enabling precise structural confirmation and purity assessment [1].
| Evidence Dimension | Mass spectrometric fragmentation pattern (MIKE spectroscopy) |
|---|---|
| Target Compound Data | Characteristic fragmentation pattern for trans-(1S,3S)-3-methoxycyclopentan-1-amine. |
| Comparator Or Baseline | Characteristic fragmentation pattern for cis-(1R,3S)-3-methoxycyclopentan-1-amine. |
| Quantified Difference | MIKE spectroscopy proved effective for the unambiguous differentiation of cis- vs trans-isomers. |
| Conditions | Electron-ionization-induced mass spectrometry with metastable ion studies (MIKE spectroscopy). |
Why This Matters
This provides a robust, quantitative analytical method for confirming the stereochemical identity and purity of the (1S,3S) isomer, which is critical for quality control in procurement and ensuring the validity of experimental results.
- [1] Anchisi, C., Fadda, A. M., Maccioni, A. M., Maccioni, E., Favretto, D., & Traldi, P. (1993). An investigation into the electron-ionization-induced mass spectrometric behaviour of some trans- and cis-substituted cycloalkylamines of pharmaceutical interest. Rapid Communications in Mass Spectrometry, 7(1), 1-5. View Source
